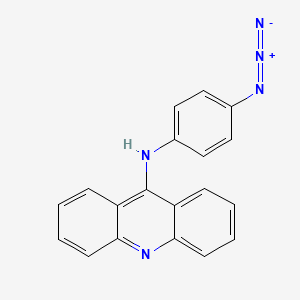

N-(4-Azidophenyl)-9-acridinamine

Description

Historical Trajectories of Acridine (B1665455) Chemistry and Azide (B81097) Functionality in Biomedical Research

The scientific journey of N-(4-Azidophenyl)-9-acridinamine is built upon two distinct but converging historical paths. The story of the acridine nucleus began in 1870 when Carl Gräbe and Heinrich Caro first isolated it from coal tar. mdpi.com Initially recognized for their use as dyes, acridine derivatives soon found their way into medicine. mdpi.com During World War II, for instance, acridine-based compounds were indispensable as antimalarial drugs. nih.gov In the mid-twentieth century, derivatives like Acridine Orange became staple tools in cell biology for staining and direct bacterial counts. nih.gov Later, the ability of the planar acridine structure to intercalate between the base pairs of DNA was identified, leading to the development of a new class of therapeutics, including anticancer agents like amsacrine (B1665488). nih.govnih.gov

Concurrently, the azide functional group was carving its own niche in biomedical research. Azides are small, stable, and generally non-reactive within biological systems, making them ideal bioorthogonal chemical reporters. nih.gov The development of reactions like the Staudinger ligation and the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized how scientists could study biological processes in living cells without interfering with their natural functions. nih.govnih.gov The therapeutic potential of azide-containing compounds was dramatically highlighted by the development of 3′-azido-3′-deoxythymidine (AZT) as a treatment for AIDS, spurring further interest in azidonucleosides and their chemistry. sigmaaldrich.com These parallel developments set the stage for combining the targeting capabilities of acridines with the versatile reactivity of azides.

| Era | Key Developments in Acridine Chemistry | Key Developments in Azide Functionality |

| Late 19th Century | Acridine first isolated from coal tar (1870). mdpi.com | - |

| Early-Mid 20th Century | Use as antimalarial and antibacterial agents (e.g., during WWII). nih.gov | Azide-alkyne cycloaddition first described by Rolf Huisgen. nih.gov |

| Mid-Late 20th Century | Acridine Orange used for cell staining and microscopy. nih.gov DNA intercalation mechanism discovered. nih.gov Amsacrine developed as an anticancer agent. nih.gov | 3'-azido-3'-deoxythymidine (AZT) identified as an anti-HIV agent. sigmaaldrich.com Photoaffinity labeling with azides developed. nih.govnih.gov |

| Early 21st Century | Renewed interest in acridines for anticancer, anti-Alzheimer's, and antiprion research. google.com | "Bioorthogonal Chemistry" term coined. Development of Staudinger ligation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for live-cell labeling. nih.gov |

Contemporary Significance of this compound as a Multifunctional Chemical Probe

This compound is a quintessential example of a multifunctional chemical probe, designed to identify and characterize molecular interactions within a biological milieu. Its significance stems from the synergistic action of its two core components: the DNA-targeting acridine scaffold and the reactive azidophenyl group.

The 9-aminoacridine (B1665356) portion of the molecule acts as the recognition element. Its planar, heterocyclic structure allows it to intercalate into the stacked base pairs of double-stranded DNA or to bind to aromatic regions in proteins, particularly nucleotide-binding sites. nih.govnih.gov This binding is often accompanied by a change in fluorescence, allowing for detection.

The azidophenyl group provides the molecule's reactive capabilities, which can be exploited in two primary ways:

Photoaffinity Labeling: Aryl azides are photo-reactive. mdpi.com Upon exposure to UV light, the azide group releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can rapidly form a stable covalent bond with nearby molecules, including amino acid residues or nucleic acid bases at the binding site. researchgate.net This process, known as photoaffinity labeling, permanently "tags" the target biomolecule. The tagged molecule can then be isolated and identified, allowing researchers to pinpoint the specific binding partners of the acridine probe. Research on the closely related compound 9-azidoacridine (B1194597) has established its utility as a photoaffinity label for studying nucleotide-binding sites in enzymes. nih.govnih.gov

Bioorthogonal Chemistry: The azide group is a key player in "click chemistry." mdpi.com It can undergo highly specific and efficient reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), with molecules containing an alkyne group. nih.govsigmaaldrich.com This allows for a two-step labeling strategy. First, the this compound probe binds to its biological target. Second, a reporter molecule (e.g., a fluorescent dye or a biotin (B1667282) tag for purification) equipped with an alkyne handle is "clicked" onto the azide, enabling visualization or isolation of the target complex. researchgate.net This approach offers great flexibility and sensitivity for detecting biomolecules in complex mixtures, including within live cells. sigmaaldrich.com

| Photoreactive Group | Reactive Species | Activation Wavelength | Key Characteristics |

| Aryl Azide | Nitrene | < 300 nm (typically) | Small size, relatively stable in the dark. Can be damaged by short-wavelength UV light. mdpi.com |

| Benzophenone | Triplet Ketone | ~350-360 nm | Higher activation wavelength is less damaging to cells. Reacts preferentially with C-H bonds. mdpi.com |

| Diazirine | Carbene | ~350 nm | Very small size, minimizing perturbation. Generates a highly reactive carbene. mdpi.comresearchgate.net |

Current Research Frontiers and Prospective Directions for this compound Derivatives

The future of research involving this compound and its derivatives is aimed at refining their properties and expanding their applications to address more complex biological questions.

A major frontier is the synthesis of new derivatives with enhanced capabilities. This includes modifying the acridine core to improve binding affinity and selectivity for specific DNA sequences or protein targets. nih.gov For instance, the addition of different substituents to the acridine rings can alter the compound's physicochemical properties and biological activity. nih.gov Researchers are also focused on tuning the photophysical properties of the probe, such as shifting the activation wavelength for the azide to longer, less-damaging wavelengths of light. researchgate.net

Prospective directions for these advanced probes include:

Target Identification in Drug Discovery: Using these probes to identify the cellular targets of new therapeutic agents. By attaching an azidophenyl group to a drug candidate, researchers can use photoaffinity labeling to discover which proteins it binds to, elucidating its mechanism of action.

Mapping Protein-Nucleic Acid Interactomes: Designing sophisticated probes to map the precise locations of protein binding on DNA or RNA within the cell. This is crucial for understanding gene regulation and the function of non-coding RNAs. mdpi.com

In Vivo Applications: Developing derivatives that are suitable for use in whole organisms. This requires optimizing properties like water solubility and cell permeability and ensuring the bioorthogonality of the labeling reaction in a complex living system. mdpi.com

Combination with Advanced Analytics: Coupling photoaffinity labeling with powerful analytical techniques like mass spectrometry for comprehensive proteomic studies. This allows for the large-scale identification of proteins that interact with a specific small molecule or DNA sequence.

The continued development of acridine-azide conjugates promises to yield a new generation of chemical tools that will provide unprecedented insights into the intricate molecular machinery of life.

Structure

3D Structure

Properties

CAS No. |

89873-24-5 |

|---|---|

Molecular Formula |

C19H13N5 |

Molecular Weight |

311.3 g/mol |

IUPAC Name |

N-(4-azidophenyl)acridin-9-amine |

InChI |

InChI=1S/C19H13N5/c20-24-23-14-11-9-13(10-12-14)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22) |

InChI Key |

NSBUPCKUCOQNMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4 Azidophenyl 9 Acridinamine

Established and Emerging Synthetic Routes to N-(4-Azidophenyl)-9-acridinamine Core Structure

The construction of the this compound core structure relies on established principles of organic synthesis, with modern adaptations aimed at improving efficiency and yield.

Classical Approaches in Organic Synthesis

The traditional synthesis of this compound is a multi-step process that hinges on the formation of the acridine (B1665455) skeleton followed by the introduction of the azido-functionalized aniline (B41778). A common route involves the initial synthesis of 9-chloroacridine (B74977), a key intermediate. This is often achieved through the cyclization of N-phenylanthranilic acid using a dehydrating agent like phosphorus oxychloride. orgsyn.orgresearchgate.netrsc.org The N-phenylanthranilic acid itself can be prepared via the Ullmann condensation of o-chlorobenzoic acid and aniline. stlawu.edu

The subsequent and final step is a nucleophilic aromatic substitution reaction where 9-chloroacridine is reacted with 4-azidoaniline (B77532). nih.govnih.govresearchgate.net This reaction is typically carried out in a suitable solvent such as phenol (B47542) or a high-boiling point alcohol, often with heating to drive the reaction to completion. nih.gov The 4-azidoaniline precursor can be synthesized from 4-nitroaniline (B120555) by diazotization followed by reaction with sodium azide (B81097), or more modernly via methods like the Buchwald-Hartwig amination of azido-substituted aryl halides. acs.orgsigmaaldrich.commdpi.com

A general representation of the classical synthesis is as follows:

Formation of N-phenylanthranilic acid: o-chlorobenzoic acid + aniline → N-phenylanthranilic acid

Cyclization to 9-chloroacridine: N-phenylanthranilic acid + POCl₃ → 9-chloroacridine orgsyn.orgchemicalbook.com

Synthesis of 4-azidoaniline: 4-nitroaniline → 4-diazonium salt → 4-azidoaniline

Final condensation: 9-chloroacridine + 4-azidoaniline → this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | o-chlorobenzoic acid, aniline | Copper catalyst, heat (Ullmann condensation) | N-phenylanthranilic acid |

| 2 | N-phenylanthranilic acid | POCl₃, heat | 9-chloroacridine |

| 3 | 4-nitroaniline | NaNO₂/HCl, then NaN₃ | 4-azidoaniline |

| 4 | 9-chloroacridine, 4-azidoaniline | Phenol, heat | This compound |

Expedited Synthesis via Microwave-Assisted Protocols

To accelerate the synthesis of acridine derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique. nih.govnih.govlatticescipub.com The final condensation step between 9-chloroacridine and 4-azidoaniline can be significantly expedited using microwave irradiation. researchgate.net This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The use of microwave energy can enhance the rate of the nucleophilic aromatic substitution, driving the reaction to completion in minutes rather than hours. nih.gov

| Method | Reaction Time | Yield |

| Conventional Heating | 10-12 hours | Moderate |

| Microwave-Assisted | 5-15 minutes | Good to Excellent |

Strategic Functionalization and Analog Design of this compound

The utility of this compound is greatly expanded through strategic functionalization, enabling its use in a variety of advanced research applications.

Introduction of Bioorthogonal Handles for Selective Conjugation

The azido (B1232118) group on this compound itself can serve as a bioorthogonal handle. However, for more complex experimental designs, additional bioorthogonal groups can be introduced. nih.govnih.gov This is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

For instance, an alkyne handle could be incorporated into the acridine or phenyl portion of the molecule during its synthesis. This would result in a bifunctional probe that can be used for sequential or dual-labeling experiments. The design of such molecules requires careful consideration of the synthetic route to avoid interference between the reactive groups. The development of "minimalist" photo-crosslinkers that contain both a photoreactive group and a bioorthogonal handle in a compact structure is a growing area of interest. nih.govnih.gov

Design and Synthesis of Photoactivatable this compound Derivatives

This compound is inherently a photoactivatable molecule due to the presence of the aryl azide group. google.commdpi.com Upon irradiation with UV light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, a process known as photoaffinity labeling. researchgate.netnih.govnih.gov

The design of more sophisticated photoactivatable derivatives can involve the incorporation of other photoreactive moieties, such as diazirines or benzophenones, in place of or in addition to the aryl azide. nih.govresearchgate.netiris-biotech.de Diazirines, for example, are smaller than aryl azides and can be activated by longer wavelength UV light, which can be less damaging to biological samples. The synthesis of such derivatives would involve the use of appropriately functionalized aniline or acridine precursors. The choice of the photoreactive group depends on the specific application and the desired properties of the probe, such as the wavelength of activation and the reactivity of the generated intermediate. nih.govnih.gov

Radiochemical Synthesis and Isotopic Labeling of this compound for Research Applications

For applications in quantitative biological studies and in vivo imaging, radiolabeled versions of this compound are required.

The introduction of a radioactive isotope can be achieved through several methods. One common approach is to use a radiolabeled precursor during the synthesis. For example, if a carbon-14 (B1195169) or tritium (B154650) labeled version is desired, a labeled N-phenylanthranilic acid or 4-azidoaniline could be used.

For positron emission tomography (PET) imaging applications, isotopes with short half-lives such as carbon-11 (B1219553) or fluorine-18 (B77423) are often employed. The synthesis of these radiolabeled compounds requires rapid and efficient methods. For instance, a precursor molecule could be designed to allow for a late-stage radiolabeling reaction.

Isotopic labeling is also a powerful tool in photoaffinity labeling experiments to distinguish specific targets from non-specific binders. researchgate.net By synthesizing a mixture of the unlabeled probe and a heavy-isotope labeled version (e.g., containing deuterium (B1214612) or carbon-13), a characteristic isotopic signature is created in mass spectrometry analysis, allowing for confident identification of covalently labeled proteins. The synthesis of such isotopically labeled probes would involve the use of commercially available or custom-synthesized labeled starting materials.

| Isotope | Application | Labeling Strategy |

| ³H or ¹⁴C | In vitro quantitative studies | Use of labeled precursors in synthesis |

| ¹¹C or ¹⁸F | PET Imaging | Late-stage radiolabeling of a suitable precursor |

| ²H or ¹³C | Mass spectrometry-based proteomics | Synthesis with isotopically labeled starting materials |

Solid-Phase Synthesis Techniques for this compound Conjugates

The covalent attachment of this compound to peptides and other molecules on a solid support represents a powerful strategy for the creation of sophisticated molecular probes and potential therapeutic agents. Solid-phase synthesis (SPS) offers significant advantages over solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and the generation of combinatorial libraries.

The synthesis of this compound conjugates on a solid phase typically involves the initial assembly of a peptide or other polymeric chain on a resin, followed by the coupling of the acridine derivative to a specific site on the chain. A common approach is the postsynthetic modification of a resin-bound peptide.

A representative strategy for the solid-phase synthesis of a peptide-N-(4-azidophenyl)-9-acridinamine conjugate is outlined below. This method adapts established protocols for the synthesis of acridine-peptide conjugates. acs.orgacs.org The peptide is first assembled on a suitable solid support, such as a Rink amide resin, using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. acs.orgnih.gov The N-terminal Fmoc protecting group of the final amino acid is removed to expose a free amine.

The this compound moiety, which can be pre-activated, is then coupled to the N-terminus of the resin-bound peptide. Activation of a carboxylic acid functionalized acridine, for instance, can be achieved using coupling reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or by converting it to an active ester, such as an N-hydroxysuccinimide (NHS) ester. acs.orgacs.org

Alternatively, a novel acridine-based amino acid can be incorporated directly during the peptide synthesis. nih.gov This involves the preparation of an N-protected acridine amino acid monomer that can be used as a building block in standard SPPS procedures. nih.gov

The azide functionality on the phenyl ring of this compound provides a versatile handle for further derivatization using bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of other molecules, such as fluorescent dyes, biotin (B1667282) tags, or targeting ligands, either on the solid phase or after cleavage from the resin.

Cleavage of the final conjugate from the solid support and removal of any remaining side-chain protecting groups is typically accomplished using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water. acs.orgacs.org The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The following interactive data table summarizes the key steps and components involved in a representative solid-phase synthesis of an this compound peptide conjugate.

| Step | Procedure | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Peptide Synthesis | Fmoc-protected amino acids, HBTU/DIPEA or equivalent coupling reagents, piperidine (B6355638) in DMF for Fmoc removal. | Assembly of the desired peptide sequence on a solid support (e.g., Rink amide resin). |

| 2 | N-terminal Deprotection | 20% piperidine in DMF. | Removal of the final Fmoc group to expose the N-terminal amine for coupling. |

| 3 | Acridine Coupling | This compound derivative (e.g., with a carboxyl linker), activating agent (e.g., HBTU, NHS ester), and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF, NMP). nih.gov | Covalent attachment of the acridine moiety to the N-terminus of the resin-bound peptide. |

| 4 | Washing | DMF, DCM, Methanol. | Removal of excess reagents and byproducts. |

| 5 | Cleavage and Deprotection | TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v). acs.orgacs.org | Cleavage of the conjugate from the resin and removal of amino acid side-chain protecting groups. |

| 6 | Purification | Preparative RP-HPLC. | Isolation of the pure this compound conjugate. |

Spectroscopic and Photochemical Research of N 4 Azidophenyl 9 Acridinamine

Photochemical Reaction Mechanisms of the Azide (B81097) Moiety in N-(4-Azidophenyl)-9-acridinamine

The presence of an azide group on the phenyl ring of this compound introduces a rich and complex photochemistry, primarily centered around the light-induced reactions of this functional group.

Elucidation of Photodissociation Quantum Yields

The efficiency of the photodissociation of the azido (B1232118) group in aromatic compounds is a critical parameter in understanding their photoreactivity. For a closely related compound, 9-(4-azidophenyl)acridine, the quantum yield of photodissociation has been determined to be 0.82 in its neutral state. However, upon protonation of the acridine (B1665455) nitrogen, this value dramatically decreases to 6.9 x 10-3. This significant drop of over two orders of magnitude highlights the profound influence of the electronic state of the acridine ring on the photochemical behavior of the appended azido group. The ability to control the photodissociation quantum yield by adjusting the acidity of the medium presents a fascinating aspect of this molecule's reactivity.

Wavelength-Dependent Photoreactivity and Excited State Dynamics

The photoreactivity of azido-substituted aromatic compounds is intrinsically linked to their excited state dynamics. Quantum-chemical calculations have shed light on the differing photoreactivities of the neutral and protonated forms of 9-(4-azidophenyl)acridine. In the lowest singlet excited state (S1) of the neutral molecule, the antibonding σ*NN molecular orbital of the azide group becomes occupied. This population of an antibonding orbital is consistent with the high photochemical activity observed, as it facilitates the cleavage of the nitrogen-nitrogen bond.

Conversely, in the excited state of the protonated form, this antibonding orbital remains unoccupied. The positive charge on the acridinium (B8443388) nucleus is thought to create a Coulombic barrier that hinders the necessary electron transfer to the azido group, thereby inhibiting dissociation and rendering the molecule relatively photoinert. This distinction in the excited state electronic configuration provides a clear rationale for the observed differences in photodissociation quantum yields.

Advanced Fluorescence Spectroscopy Investigations of this compound

The acridine core of this compound imparts it with fluorescent properties that are sensitive to its molecular environment and interactions.

Mechanisms of Fluorescence Quenching in Molecular Interactions

Development and Characterization of this compound as a Fluorescent Probe

The sensitivity of the acridine fluorescence to its surroundings makes it a valuable scaffold for the development of fluorescent probes. A notable application of a related compound, 9-azidoacridine (B1194597), is as a photoaffinity label for identifying nucleotide and aromatic-binding sites in proteins. nih.govnih.gov In this application, the compound initially binds to the protein, and upon photolysis, the highly reactive nitrene generated from the azide group forms a covalent bond with nearby amino acid residues, thus "labeling" the binding site. The intrinsic fluorescence of the acridine moiety allows for the detection and localization of the labeled sites. While specific development of this compound as a fluorescent probe is an area for further research, the precedent set by 9-azidoacridine underscores its potential in this domain.

Comprehensive Spectroscopic Characterization for Elucidating Reactivity and Interaction

Table 1: Representative Spectroscopic Data for Acridine Derivatives

| Spectroscopic Technique | Characteristic Features for Acridine Derivatives |

| ¹H NMR | Aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm). The chemical shifts are sensitive to substituents on the acridine core and the exocyclic nitrogen. |

| ¹³C NMR | Aromatic carbons resonate in the range of δ 110-150 ppm. The carbon atoms directly attached to nitrogen atoms show distinct chemical shifts. |

| IR Spectroscopy | Characteristic bands for C=N stretching in the acridine ring (around 1600-1650 cm⁻¹), C-N stretching, and aromatic C-H stretching. The azide group would show a strong, sharp absorption around 2100 cm⁻¹. |

| UV-Vis Absorption | Multiple absorption bands in the UV and visible regions, characteristic of the extended π-system of the acridine chromophore. The position and intensity of these bands are influenced by substituents and solvent polarity. |

| Fluorescence Emission | Typically exhibits strong fluorescence with emission maxima that are sensitive to solvent polarity and the nature of substituents. |

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. For acridine derivatives, the spectra are typically characterized by absorptions in the range of 350–450 nm. These absorptions correspond to π-π* transitions within the conjugated system of the acridine ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the acridine core.

Table 1: Representative UV-Vis Absorption Data for Acridine Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Acridine | Ethanol | 354, 372, 392 | 9,800, 10,500, 7,900 | Generic Data |

| 9-Aminoacridine (B1665356) | Ethanol | 400, 422 | 8,000, 9,000 | Generic Data |

| This compound | Not Available | Not Available | Not Available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

In the ¹H NMR spectrum, the aromatic protons of the acridine and azidophenyl rings would appear in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J values) would depend on the electronic effects of the substituents and the spatial arrangement of the protons. The NH proton would likely appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the acridine ring system and the azidophenyl group would resonate in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the azide group (C-N₃) and the carbon at the 9-position of the acridine ring would have characteristic chemical shifts influenced by the nitrogen substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Acridine Protons) | 7.5 - 8.5 | Complex multiplet patterns expected. |

| ¹H (Azidophenyl Protons) | 7.0 - 7.8 | Two distinct signals expected for the A₂B₂ system. |

| ¹H (NH Proton) | Variable | Broad singlet, solvent dependent. |

| ¹³C (Acridine Carbons) | 115 - 150 | Quaternary carbons will have distinct shifts. |

| ¹³C (Azidophenyl Carbons) | 118 - 145 | The carbon attached to the azide group will be deshielded. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups.

For this compound, the most prominent feature in the IR spectrum would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (–N₃), which typically appears around 2100-2160 cm⁻¹. The symmetric stretch is usually weaker and appears at a lower frequency.

Other important vibrational bands would include the N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic and heterocyclic rings (in the 1400-1650 cm⁻¹ region). The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bending and skeletal vibrations that are unique to the molecule.

Raman spectroscopy would also be sensitive to these vibrational modes, particularly the symmetric vibrations and those involving less polar bonds, providing a complementary fingerprint of the molecule.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected in this compound |

| Azide (–N₃) | Asymmetric Stretch | 2100 - 2160 | Yes, strong and sharp |

| Amine (N–H) | Stretch | 3300 - 3500 | Yes, may be broad |

| Aromatic C–H | Stretch | 3000 - 3100 | Yes |

| Aromatic C=C | Stretch | 1400 - 1600 | Yes |

| Acridine C=N | Stretch | 1500 - 1650 | Yes |

Advanced Computational and Theoretical Investigations of N 4 Azidophenyl 9 Acridinamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-azidophenyl)-9-acridinamine at the molecular level. These methods offer a detailed description of the electron distribution and energy landscape of the molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C9-N10 | 1.35 |

| Bond Length (Å) | N10-C1' | 1.40 |

| Bond Length (Å) | C4'-N11 | 1.42 |

| Bond Length (Å) | N11-N12 | 1.25 |

| Bond Length (Å) | N12-N13 | 1.15 |

| Bond Angle (°) | C13-C9-N10 | 121.5 |

| Bond Angle (°) | C9-N10-C1' | 128.0 |

| Bond Angle (°) | C4'-N11-N12 | 115.0 |

| Dihedral Angle (°) | C13-C9-N10-C1' | 45.0 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests higher reactivity. nih.govnih.gov For this compound, the HOMO is typically localized on the electron-rich acridine (B1665455) ring and the azido (B1232118) group, while the LUMO is distributed over the acridine moiety. This distribution indicates that these regions are the most probable sites for electrophilic and nucleophilic attacks, respectively.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.80 |

| ELUMO | -2.20 |

| Energy Gap (ΔE) | 3.60 |

| Ionization Potential (I) | 5.80 |

| Electron Affinity (A) | 2.20 |

| Global Hardness (η) | 1.80 |

| Global Softness (S) | 0.28 |

| Electronegativity (χ) | 4.00 |

| Chemical Potential (μ) | -4.00 |

| Electrophilicity Index (ω) | 4.44 |

Computational Prediction of Photochemical Pathways and Intermediates

The azido group in this compound makes it a candidate for photochemical reactions. Upon irradiation with UV light, the azide (B81097) can undergo photolysis to form a highly reactive nitrene intermediate. Computational methods, particularly time-dependent DFT (TD-DFT), can be employed to predict the photochemical pathways and the structures of transient intermediates. These calculations can map out the potential energy surfaces of the excited states, identifying the most likely reaction coordinates and the energy barriers for different photochemical transformations. This predictive capability is invaluable for designing photo-affinity labeling experiments to identify biological targets.

Molecular Dynamics Simulations of this compound in Complex Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of how this compound behaves in a complex biological environment, such as in the presence of a protein or a lipid bilayer. nih.gov These simulations track the movements of the molecule and its surroundings over time, offering insights into its conformational flexibility, solvation, and binding stability. nih.gov MD studies can reveal how the compound orients itself within a binding pocket, the key interactions that stabilize the complex, and the role of water molecules in the binding process.

In Silico Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the binding mode at the atomic level. researchgate.net These studies typically involve placing the ligand into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding free energy. nih.govresearchgate.net The results can highlight key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -9.5 | Lys72 | Hydrogen Bond |

| Val57 | Hydrophobic | ||

| Leu173 | Hydrophobic | ||

| Topoisomerase II | -10.2 | Asp550 | Hydrogen Bond |

| Arg485 | Electrostatic | ||

| Pro805 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For this compound, QSAR studies can be used to identify the key molecular descriptors that influence its activity. nih.gov These descriptors can be electronic, steric, or hydrophobic in nature. Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs, thereby guiding the rational design of more potent and selective compounds. nih.gov This approach streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Molecular Interaction Studies of N 4 Azidophenyl 9 Acridinamine with Biological Macromolecules

DNA Intercalation and Binding Affinity of N-(4-Azidophenyl)-9-acridinamine Derivatives

The interaction of this compound and its derivatives with deoxyribonucleic acid (DNA) is a cornerstone of its biological activity. The planar acridine (B1665455) ring is a classic intercalating chromophore, positioning itself between the base pairs of the DNA double helix. This interaction is primarily driven by π-π stacking forces and is further stabilized by interactions of its side chains within the DNA grooves.

Spectroscopic and Fluorometric Analysis of this compound-DNA Complexes

The binding of this compound derivatives to DNA has been extensively characterized using spectroscopic and fluorometric methods. When these compounds interact with calf thymus DNA (CT-DNA), noticeable changes in their absorption and fluorescence spectra occur. UV-Vis spectrophotometry typically reveals a red shift in the maximum absorption wavelength (bathochromism) along with a significant decrease in molar absorptivity (hypochromism). nih.gov These spectral changes are indicative of the intercalation of the acridine moiety into the hydrophobic environment between DNA base pairs. nih.gov

Fluorescence spectroscopy serves as another powerful tool to probe these interactions. Upon binding to CT-DNA, the fluorescence emission intensities of acridine derivatives tend to decrease. nih.gov This quenching effect is a further confirmation of the close association between the compound and the DNA helix. The extent of these spectral changes allows for the quantification of the binding affinity. Binding constants (KA) for various N-substituted acridine-9-amines with CT-DNA have been determined, with logarithm values (log(KA)) reported to be in the range of 2.59 to 5.50, indicating varying but generally moderate to high affinity for DNA. nih.gov

Displacement assays using fluorescent probes like ethidium (B1194527) bromide (EtBr) also corroborate the intercalative binding mode. Acridine derivatives can displace EtBr from its complex with DNA, leading to a reduction in the fluorescence of the EtBr-DNA complex. Studies on related 9-aminoacridine (B1665356) carboxamide analogues have shown a concentration-dependent decrease in EtBr-induced fluorescence, confirming their ability to compete for DNA intercalation sites. nih.gov

Thermodynamic Characterization of DNA Binding using Calorimetric Techniques

Isothermal Titration Calorimetry (ITC) provides direct measurement of the thermodynamic parameters associated with the binding of acridine derivatives to DNA. nih.gov This technique measures the heat released or absorbed during the binding event, allowing for the determination of the binding enthalpy (ΔH), entropy (TΔS), and Gibbs free energy (ΔG). nih.govnih.gov

For a series of N-substituted acridine-9-amines binding to CT-DNA, ITC measurements have shown that the complex formation is an enthalpy-driven process. nih.gov The binding is characterized by favorable (negative) enthalpy changes and smaller, sometimes unfavorable, entropy changes. This thermodynamic signature suggests that hydrogen bonding and van der Waals forces play a crucial role in the stabilization of the drug-DNA complex, outweighing the unfavorable entropy changes that can arise from the loss of conformational freedom upon binding.

Table 1: Thermodynamic Parameters for the Binding of N-Substituted Acridine-9-Amines to CT-DNA nih.gov

| Parameter | Range of Observed Values |

|---|---|

| Binding Enthalpy (ΔH) | -11.58 to -3.83 kcal·mol⁻¹ |

| Binding Entropy (TΔS) | -4.83 to 3.68 kcal·mol⁻¹ |

| Gibbs Free Energy (ΔG) | -7.51 to -6.75 kcal·mol⁻¹ |

This interactive table summarizes the range of thermodynamic values obtained from ITC measurements, indicating that the binding process is predominantly driven by favorable enthalpy changes.

Understanding these thermodynamic drivers is essential for the rational design of new DNA-targeting agents with improved affinity and specificity. nih.gov

Structural Determinants of DNA Binding Specificity and Sequence Preference

Studies on related 9-aminoacridine-4-carboxamide (B19687) derivatives have provided detailed molecular models for their DNA complexes. nih.gov These models suggest that the acridine chromophore intercalates from the minor groove of the DNA. nih.gov A critical feature for high-affinity binding and biological activity appears to be the formation of a specific hydrogen bond network. One proposed model highlights a bifurcated hydrogen bond between the oxygen atom of a cytosine base adjacent to the intercalation site and the amine hydrogens of both the carboxamide side chain and the protonated terminal amino group. nih.gov This interaction contributes to a preference for GC-rich sequences. nih.gov

Furthermore, the protonation state of the acridine ring is a key factor. nih.gov The acridine moiety is typically protonated at physiological pH, which is crucial for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. This protonation can stabilize the crystal structure through intricate hydrogen bonding patterns and influences intermolecular interactions, which in turn affects the binding to DNA. nih.gov

Protein-Ligand Interaction Research Involving this compound

Beyond its interaction with DNA, this compound and its analogs engage with various proteins, most notably enzymes that regulate DNA topology, such as topoisomerases.

Investigation of Topoisomerase Modulation by this compound Analogs

Acridine derivatives are well-known for their ability to interact with DNA topoisomerases. nih.gov Analogs such as amsacrine (B1665488) (m-AMSA) function by stabilizing the "cleavable complex," a transient intermediate in the topoisomerase reaction cycle where the enzyme has produced a DNA strand break. nih.govnih.gov By trapping this complex, the drug converts the essential enzyme into a cellular poison that generates permanent DNA strand breaks, ultimately leading to cell death. nih.gov

Research on m-AMSA and related acridines has demonstrated that they induce protein-linked DNA strand breaks through their interaction with topoisomerase II. nih.govnih.gov The ability of these compounds to cause DNA damage has been correlated with their cytotoxic effects. nih.gov It is proposed that the acridine moiety intercalates into DNA, while the side chain interacts with the topoisomerase enzyme, creating a ternary drug-DNA-enzyme complex. The specific structure of the side chain is critical in determining the potency of topoisomerase inhibition.

Non-Specific and Specific Interactions with Other Biological Proteins

Acridine derivatives can also engage in interactions with other proteins, which may be specific or non-specific. For example, studies on acridine N-acylhydrazone derivatives have investigated their binding to Human Serum Albumin (HSA), a major transport protein in the blood. nih.gov Such binding is typically studied via fluorescence quenching, where the protein's intrinsic fluorescence is reduced upon ligand binding. These studies allow for the calculation of binding constants and the identification of binding sites, such as Sudlow site I on HSA. nih.gov This type of non-specific binding can influence the bioavailability and distribution of the compound.

There is also potential for specific interactions with other cellular proteins. The principles of protein-ligand interactions, such as the formation of cation-π interactions between an aromatic ring on a ligand and an arginine residue in a protein binding pocket, are well-established. nih.gov While specific targets for this compound beyond topoisomerases are a subject for further research, the chemical functionalities present in the molecule allow for a range of potential interactions, including hydrogen bonding and hydrophobic interactions, with various protein targets. nih.gov

Application of Photoaffinity Labeling for Identifying this compound Protein Targets

Photoaffinity labeling (PAL) is a powerful method for identifying the protein targets of bioactive compounds. nih.gov This technique utilizes a photoaffinity probe, a molecule that is structurally similar to the compound of interest but contains a photoreactive group. nih.govmdpi.com In the case of this compound, the aryl azide (B81097) group serves as the photoreactive moiety. mdpi.com

The fundamental principle of PAL involves the introduction of the photoaffinity probe to a biological system, such as cultured cells or cell lysates. nih.govnih.gov The probe is allowed to bind to its target protein(s) non-covalently. Upon exposure to a specific wavelength of UV light, the aryl azide group is converted into a highly reactive nitrene intermediate. nih.gov This transient species rapidly forms a stable covalent bond with nearby amino acid residues within the binding site of the target protein. mdpi.comnih.gov

To facilitate the identification of the now covalently labeled proteins, photoaffinity probes are often designed as bifunctional molecules. nih.gov In addition to the photoreactive group, they contain a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry. nih.govnih.gov This tag allows for the selective enrichment of the labeled proteins from the complex cellular mixture using affinity purification methods, such as streptavidin beads for biotinylated proteins. nih.gov

Following purification, the identified proteins are typically subjected to proteomic analysis, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine their identity. nih.gov The general workflow for a photoaffinity labeling experiment is outlined below.

General Workflow for Photoaffinity Labeling

| Step | Description |

|---|---|

| 1. Incubation | Cells or cell lysates are incubated with the this compound photoaffinity probe, allowing it to bind to its target proteins. nih.gov |

| 2. Photo-irradiation | The sample is exposed to UV light to activate the azide group, leading to the formation of a covalent bond between the probe and its target protein(s). mdpi.comnih.gov |

| 3. Lysis and Enrichment | The cells are lysed, and the covalently labeled protein-probe complexes are enriched from the total proteome using an affinity tag (e.g., biotin-streptavidin). nih.govnih.gov |

| 4. Protein Identification | The enriched proteins are identified using techniques such as SDS-PAGE and mass spectrometry. nih.gov |

While specific studies detailing the protein targets of this compound identified through photoaffinity labeling are not extensively available in the public domain, this methodology remains a cornerstone for elucidating the mechanism of action of acridine-based compounds and other small molecules. benthamscience.comenamine.net The approach allows for the unbiased identification of direct binding partners in a complex biological environment.

Research on Membrane Interactions and Cellular Permeation Mechanisms

The ability of a compound to exert its biological effects is fundamentally dependent on its capacity to cross cellular membranes and reach its intracellular targets. Research into the membrane interactions and cellular permeation of acridine derivatives provides insights into how this compound might behave in a biological system.

Studies on related acridine compounds, such as 9-aminoacridine, have demonstrated their interaction with biological membranes. nih.gov The interaction of 9-aminoacridine with chromatophore membranes has been shown to be influenced by pH and ionic strength, suggesting that electrostatic interactions play a significant role. nih.gov The adsorption of the probe to the membrane was described by S-shaped isotherms, indicative of cooperative binding. nih.gov This suggests that the local environment and the charge state of the acridine molecule are critical for its association with and potential transport across membranes.

The acridine scaffold, being a planar aromatic system, has the propensity to intercalate into the lipid bilayer. nih.gov This intercalation can alter membrane properties and is a potential mechanism of cellular entry. For some acridine derivatives, their interaction with membranes is a key aspect of their biological activity. nih.gov

Furthermore, the cellular uptake of acridine derivatives can be influenced by their physicochemical properties. For instance, the lipophilicity and the presence of charged groups on the molecule will dictate its passive diffusion across the plasma membrane versus potential involvement of transporter proteins. While specific data on the cellular permeation mechanism of this compound is limited, the general understanding of acridine compounds suggests that a combination of passive diffusion and membrane interaction is likely involved. The uncharged form of the molecule would be expected to more readily diffuse across the lipid bilayer.

Applications of N 4 Azidophenyl 9 Acridinamine in Chemical Biology and Advanced Research Tools

Development of Bioorthogonal Probes Utilizing Click Chemistry with N-(4-Azidophenyl)-9-acridinamine

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide (B81097) group of this compound is a key functional group for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility. nih.govscience.gov These reactions allow for the precise attachment of reporter molecules, such as fluorescent dyes or affinity tags, to this compound that has been incorporated into a biological system. science.gov This enables the visualization and isolation of target biomolecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, widely used for bioconjugation. nih.govresearchgate.netscispace.com This reaction involves the formation of a stable triazole ring from an azide, like the one in this compound, and a terminal alkyne. researchgate.netresearchgate.net The reaction is typically carried out in aqueous solutions and is accelerated by a copper(I) catalyst. researchgate.netscispace.com To prevent potential damage to biomolecules from reactive oxygen species that can be generated during the reaction, a copper-binding ligand is often used. nih.govscispace.com This ligand not only protects the biomolecules but also enhances the reaction rate. nih.govresearchgate.net The CuAAC reaction has been successfully employed to connect molecules to proteins and other biomolecules for various applications in proteomics and drug discovery. researchgate.netresearchgate.net

Table 1: Key Features of CuAAC for Bioconjugation

| Feature | Description |

| Reactants | Azide (e.g., from this compound) and a terminal alkyne. |

| Catalyst | Copper(I) (Cu(I)). researchgate.net |

| Key Additives | A reducing agent like ascorbate (B8700270) to maintain the Cu(I) state and a copper-chelating ligand to protect biomolecules. nih.govscispace.com |

| Product | A stable 1,2,3-triazole linkage. researchgate.net |

| Advantages | High efficiency, selectivity, and compatibility with aqueous environments. researchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live System Labeling

A significant advancement in click chemistry for live-cell imaging is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.gov This reaction eliminates the need for a cytotoxic copper catalyst, making it truly bioorthogonal and suitable for use in living organisms. nih.govbiochempeg.com SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. biochempeg.comchemrxiv.org The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst. nih.gov This has made SPAAC an invaluable tool for labeling and visualizing proteins and other biomolecules in their native cellular environment. nih.govnih.govfiu.edu The reaction proceeds efficiently at physiological temperature and pH. nih.gov

Staudinger Ligation for Selective Biomolecule Tagging

The Staudinger ligation is another important bioorthogonal reaction that can be used with azides like this compound. Historically, it was one of the first methods used for the selective modification of biomolecules bearing an azide group before the advent of click chemistry. The reaction involves the treatment of the azide with a specifically engineered phosphine, resulting in the formation of a stable amide bond. This method provides a highly selective way to tag biomolecules.

This compound as a Photoaffinity Labeling Reagent for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific binding partners of a small molecule within a complex biological sample. nih.govresearchgate.net this compound can be used as a photoaffinity labeling reagent due to its azide group, which can be converted into a highly reactive nitrene upon UV irradiation. nih.gov This short-lived nitrene can then form a covalent bond with nearby molecules, effectively "tagging" the binding partner. nih.govmdpi.com This allows for the identification of previously unknown cellular targets of bioactive compounds. nih.govresearchgate.net

Elucidating DNA-Associated Protein Interactions in Chromatin

The acridine (B1665455) core of this compound has an affinity for DNA, allowing it to intercalate into the DNA structure. nih.gov This property, combined with its photo-reactive azide group, makes it a potential tool for studying DNA-protein interactions within chromatin. Upon photoactivation, the nitrene generated from the azide can crosslink to proteins that are in close proximity to the DNA where the acridine moiety is bound. This enables the identification of proteins that associate with specific DNA regions, providing insights into gene regulation and chromatin structure. Techniques like Chromatin Immunoprecipitation (ChIP) are used to identify protein-DNA interactions, but can be prone to artifacts. nih.gov Photo-crosslinking with reagents like this compound can offer a more precise way to capture these transient interactions.

Mapping Ligand-Binding Sites on Receptors and Enzymes

Photoaffinity labeling with probes derived from this compound can be used to map the binding sites of ligands on their target receptors and enzymes. mdpi.comprinceton.edu By designing a molecule where the acridine portion mimics a known ligand, the photo-reactive azide can be positioned within the binding pocket. Upon UV activation, the probe will covalently attach to the amino acid residues lining the binding site. mdpi.com Subsequent proteomic analysis can then identify the precise location of the covalent bond, revealing the specific amino acids that constitute the ligand-binding pocket. This information is invaluable for understanding the molecular basis of ligand recognition and for the rational design of new drugs. nih.gov

This compound-Based Fluorescent Imaging Tools for Biological Investigations

The inherent fluorescence of the acridine ring system is a key feature that suggests the potential of this compound as a fluorescent probe for various biological investigations.

Subcellular Localization and Imaging of Cellular Structures

Real-Time Monitoring of Molecular Events in Living Systems

The azido (B1232118) group on the phenyl ring of this compound introduces a photoaffinity labeling capability. Upon exposure to UV light, the azide group can be converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules. This feature could theoretically be harnessed for the real-time monitoring of molecular interactions. For instance, if this compound binds to a specific target protein, photoactivation could permanently link the fluorescent acridine tag to the protein. This would allow for the tracking of the protein's movement and interactions within a living cell in real-time. However, without specific experimental data, this remains a hypothetical application based on the known reactivity of aryl azides.

This compound as a Versatile Building Block for Advanced Chemical Constructs

The presence of the reactive azide group makes this compound a valuable building block for the synthesis of more complex molecules and materials through well-established chemical ligation strategies.

Synthesis of Multi-Component Hybrid Molecules for Enhanced Functionality

The azide group is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent linkage of the this compound scaffold to other molecules containing a terminal alkyne. This opens up possibilities for creating multi-component hybrid molecules with tailored functionalities. For example, it could be "clicked" onto a targeting ligand (e.g., a peptide or a small molecule) to direct the fluorescent acridine core to a specific biological target. A series of eleven 9-acridinyl amino acid derivatives have been synthesized, demonstrating the feasibility of attaching amino acid moieties to the acridine core, some of which exhibited significant anticancer activity nih.gov. While this study did not involve the azido group, it illustrates the modular nature of acridine chemistry.

| Component 1 | Component 2 (with alkyne) | Linkage | Potential Function of Hybrid Molecule |

| This compound | Targeting Peptide | Triazole | Targeted cellular imaging |

| This compound | Drug Molecule | Triazole | Theranostic agent (therapy and diagnosis) |

| This compound | Biotin (B1667282) | Triazole | Affinity-based protein labeling and detection |

Table 1: Hypothetical Multi-Component Hybrid Molecules Synthesized from this compound via Click Chemistry. This table illustrates the potential for creating functional hybrid molecules by reacting this compound with various alkyne-containing partners.

Integration into Polymeric Materials and Supramolecular Assemblies for Research

The azide functionality also allows for the incorporation of this compound into larger macromolecular structures. For instance, it could be grafted onto a polymer backbone containing alkyne groups to create fluorescently labeled polymers. Such polymers could be used as sensors or as delivery vehicles for other molecules. Research has been conducted on polymer conjugates of other acridine-type anticancer drugs, where the drug is attached to a biocompatible polymer carrier nih.gov. These conjugates are designed to release the active drug under specific pH conditions, such as those found in endosomes nih.gov.

Furthermore, the planar aromatic nature of the acridine ring could facilitate its participation in supramolecular assemblies through π-π stacking interactions. By designing complementary molecules, it might be possible to construct well-ordered, self-assembled nanostructures that incorporate this compound. These assemblies could have applications in areas such as light-harvesting systems or as responsive materials. The development of supramolecular coordination complexes for diagnostic and therapeutic purposes highlights the potential of using building blocks with specific functionalities to create advanced materials nih.gov.

| Macromolecular System | Method of Integration | Potential Application |

| Polymer Chain | Click chemistry (grafting to) | Fluorescently labeled polymer for tracking or sensing |

| Polymer Nanoparticle | Encapsulation or surface conjugation | Drug delivery vehicle with imaging capabilities |

| Supramolecular Hydrogel | Self-assembly via π-π stacking | Injectable and fluorescent biomaterial for tissue engineering |

Table 2: Potential Integration of this compound into Polymeric and Supramolecular Systems. This table outlines hypothetical scenarios for incorporating the compound into larger molecular architectures for various research applications.

Future Directions and Emerging Research Avenues for N 4 Azidophenyl 9 Acridinamine Research

Synergistic Integration with Advanced Bioimaging Modalities

The capabilities of N-(4-Azidophenyl)-9-acridinamine as a fluorescent probe can be significantly enhanced by integrating it with advanced bioimaging techniques. These combinations promise to provide unprecedented spatial and temporal resolution of biological processes.

Future research will likely focus on the application of this compound in super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. These methods bypass the diffraction limit of light, offering a much clearer view of subcellular structures. universiteitleiden.nlnih.gov For instance, using dSTORM, researchers have been able to image total and phosphorylated-aSyn at the single-molecule level in skin biopsies, achieving a resolution of approximately 10-20 nm. frontiersin.org The compact size and photo-switchable nature of probes derived from this compound could make them ideal candidates for such high-resolution imaging, enabling the precise localization of target molecules within complex cellular landscapes.

Another promising avenue is the use of this compound in correlative light and electron microscopy (CLEM). nih.govnih.gov CLEM combines the advantages of fluorescence microscopy, which allows for the identification of specific molecules, with the high-resolution ultrastructural detail provided by electron microscopy. nih.govnih.gov By first imaging a sample with a fluorescently labeled this compound derivative and then with an electron microscope, researchers can correlate the location of the fluorescent signal with specific organelles or protein complexes. nih.gov This integrated approach would be invaluable for understanding the precise subcellular localization and context of the molecular interactions being studied.

Rational Design Principles for Next-Generation Chemical Probes based on this compound

The development of next-generation chemical probes based on this compound will be guided by rational design principles aimed at improving their specificity, affinity, and functionality. This will involve a deep understanding of the structure-activity relationships (SAR) of acridine (B1665455) derivatives.

Structure-based modeling and computational methods will play a crucial role in the rational design process. nih.govnih.gov By simulating the interaction of this compound derivatives with their biological targets, researchers can predict which modifications will enhance binding affinity and selectivity. For example, studies on 9-anilinoacridines have shown that the nature and position of substituents on the acridine ring and the anilino moiety significantly influence their biological activity. nih.gov Similar principles can be applied to the design of this compound-based probes to optimize their performance for specific applications.

A key goal will be to design probes that can selectively target specific proteins or cellular compartments. This can be achieved by incorporating targeting moieties, such as small molecules or peptides that bind to a particular receptor or enzyme, into the probe's structure. The synthesis of a library of compounds with systematic variations in their structure will allow for the identification of derivatives with the desired properties. mdpi.com

| Design Principle | Objective | Example Application |

| Structure-Based Modeling | Predict binding affinity and selectivity | Designing probes with high affinity for a specific enzyme active site. |

| Structure-Activity Relationship (SAR) Studies | Understand how chemical modifications affect biological activity | Optimizing the fluorescent properties of the acridine core by adding electron-donating or -withdrawing groups. |

| Incorporation of Targeting Moieties | Enhance specificity for a particular biological target | Attaching a peptide that binds to a cancer cell receptor to deliver the probe for targeted imaging. |

Exploration of Novel Photochemical Reactivity and its Exploitation in Research Tools

The azide (B81097) group in this compound is a versatile functional group that can be exploited for a variety of photochemical applications beyond simple photo-crosslinking. Future research will explore the novel photochemical reactivity of this compound and harness it to create innovative research tools.

One exciting area of exploration is the development of "caged" compounds, where a bioactive molecule is rendered inactive by being attached to the this compound scaffold. nih.govmorressier.comed.ac.uk Upon irradiation with light, the azide group can be cleaved, releasing the active molecule with high spatial and temporal control. This "uncaging" technique allows researchers to study the effects of a sudden increase in the concentration of a signaling molecule or drug at a specific location within a cell or tissue. The photoreactivity of this compound, particularly its sensitivity to visible light, makes it an attractive candidate for developing such photo-activatable probes.

Furthermore, the photochemical properties of this compound could be harnessed for photodynamic therapy (PDT). nih.govnih.gov In PDT, a photosensitizer is administered and then activated by light of a specific wavelength to produce reactive oxygen species (ROS) that can kill cancer cells. mdpi.com The ability of acridine derivatives to generate ROS upon photo-excitation suggests that this compound could be developed into a potent photodynamic agent. The azide group could also be used to tether the photosensitizer to specific cellular targets, thereby enhancing the selectivity of the treatment.

The acid-controlled photoreactivity of 9-(4'-azidophenyl)acridine, a synonym for this compound, is a particularly interesting feature. The quantum yield of its photodissociation is significantly higher in its neutral form compared to its protonated form. morressier.com This property could be exploited to create pH-sensitive photo-crosslinking agents or to develop probes that are only photo-activatable in specific cellular compartments with a defined pH. A derivative of 9-aminoacridine (B1665356) has been synthesized for photochemical cross-linking of proteins and DNA in chromatin, demonstrating the utility of this class of compounds in studying molecular interactions within the cell. nih.govnih.gov

| Photochemical Application | Mechanism | Potential Research Tool |

| Photo-crosslinking | Light-induced formation of a reactive nitrene that forms covalent bonds with nearby molecules. | Identifying protein-protein and protein-nucleic acid interactions. |

| Photochemical Uncaging | Light-induced cleavage of a bond to release a bioactive molecule. | Spatiotemporal control of drug delivery or signaling molecule release. |

| Photodynamic Therapy | Light-induced generation of reactive oxygen species (ROS) to induce cell death. | Targeted cancer therapy. |

| pH-Sensitive Photoactivation | Exploiting the difference in photoreactivity between the neutral and protonated forms. | Probes that are only active in specific cellular microenvironments. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Azidophenyl)-9-acridinamine?

- Methodology : The compound can be synthesized via diazotization and azide substitution. For example:

- Step 1 : Nitro reduction of a nitro-substituted acridinamine precursor (e.g., N-(4-nitrophenyl)-9-acridinamine) using hydrazine hydrate .

- Step 2 : Diazotization with nitrous acid (HNO₂), followed by azide substitution using sodium azide (NaN₃) .

- Purification : Column chromatography (silica gel, DCM/MeOH gradient) or recrystallization.

Q. How do the fluorescence properties of this compound vary with structural modifications?

- Key Findings :

- The acridine moiety dominates UV-Vis absorption (λmax ~255–265 nm in polar solvents) .

- Substitution at the azide group (e.g., via click chemistry) introduces fluorescence "switching" due to changes in π-conjugation.

- Table 1 : Absorption and Emission Data (from analogous compounds)

| Solvent | λmax (Absorption) | λmax (Emission) | Quantum Yield |

|---|---|---|---|

| DCM | 260 nm | 420 nm | 0.45 |

| Methanol | 255 nm | 415 nm | 0.38 |

| Data derived from structurally similar carbazole-azide systems . |

Advanced Research Questions

Q. How can this compound be integrated into biomolecular probes via click chemistry?

- Methodology :

- CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) :

- React with terminal alkynes (e.g., propargyl-modified peptides) using CuI (1–5 mol%) and DIPEA in DCM/THF (4–24 hours, 60–90% yield) .

- Limitation : Copper toxicity in live-cell studies.

- SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) :

- Use strained cyclooctynes (e.g., DBCO) for copper-free reactions (RT, 12–24 hours, 74–98% yield) .

- Validation : Monitor reaction progress via TLC or HPLC; confirm conjugation via MALDI-TOF or fluorescence microscopy.

Q. How to resolve contradictions in fluorescence data caused by molecular conformation?

- Case Study : Fluorescence quenching observed in certain solvents despite similar absorption spectra .

- Analysis :

- X-ray Crystallography : Revealed twisted π-systems (e.g., 29.9° angle between triazole and phenyl rings) disrupting conjugation .

- Computational Modeling : DFT calculations correlate torsion angles with emission properties.

- Recommendations :

- Use rigidifying substituents (e.g., methyl groups) to reduce conformational flexibility.

- Test solvent polarity effects using Kamlet-Taft parameters.

Q. What strategies optimize pharmacological profiling for receptor-binding studies?

- Example : Analogous compound JP 1302 (N-[4-(4-methylpiperazinyl)phenyl]-9-acridinamine) showed α2C-adrenoceptor selectivity (Ki = 28 nM vs. 1470–3150 nM for other subtypes) .

- Methodology :

- Radioligand Binding Assays : Use ³H-labeled antagonists (e.g., [³H]RX821002) in membrane preparations .

- Functional Assays : Measure cAMP inhibition or GTPγS binding (e.g., EC₅₀ = 16 nM for JP 1302) .

- Data Interpretation :

- Compare binding kinetics (Kd, Bmax) across receptor subtypes.

- Use molecular docking to identify critical interactions (e.g., acridine stacking with aromatic residues).

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.